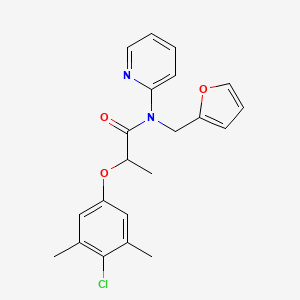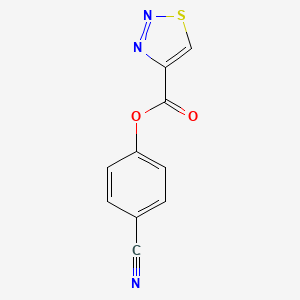
4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound that features a thiadiazole ring, which is known for its diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate typically involves the cyclization of hydrazones with thionyl chloride (Hurd–Mori synthesis) or the cycloaddition of diazoalkanes with a C=S bond (Pechmann synthesis) . Another method includes the hetero-cyclization of α-diazo thiocarbonyl compounds (Wolff synthesis) .
Industrial Production Methods: Industrial production methods for this compound often involve the use of preformed 1,2,3-thiadiazole intermediates, which are then functionalized to introduce the cyanophenyl and carboxylate groups. These processes are optimized for large-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
科学的研究の応用
4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
The mechanism of action of 4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit enzyme activity, interfere with DNA replication, and disrupt cellular processes.
類似化合物との比較
1,2,4-Thiadiazole Linked 1,3,4-Thiadiazole-Carbazole Derivatives: These compounds also exhibit significant biological activities, including anticancer properties.
1,3,4-Substituted-Thiadiazole Derivatives: Known for their potential anticancer and antimicrobial activities.
Uniqueness: 4-Cyanophenyl 1,2,3-thiadiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanophenyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C10H5N3O2S |
|---|---|
分子量 |
231.23 g/mol |
IUPAC名 |
(4-cyanophenyl) thiadiazole-4-carboxylate |
InChI |
InChI=1S/C10H5N3O2S/c11-5-7-1-3-8(4-2-7)15-10(14)9-6-16-13-12-9/h1-4,6H |
InChIキー |
FGEIUHCIFALYDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OC(=O)C2=CSN=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pentanamide](/img/structure/B14986180.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]butanamide](/img/structure/B14986185.png)
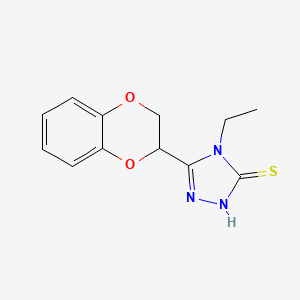
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)propanamide](/img/structure/B14986198.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14986203.png)
![2-(2,3-dimethylphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B14986205.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B14986221.png)

![N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B14986232.png)
![N-[2-(butan-2-ylcarbamoyl)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14986245.png)
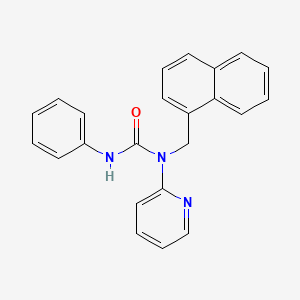
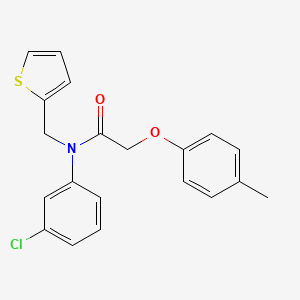
![N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B14986262.png)
